REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[N:11]=[CH:10]N[C:7]=2[CH:8]=1.[C:12](O)(=O)C>[Pd]>[CH3:1][O:2][CH:3]1[CH2:4][N:5]2[CH:12]=[CH:10][N:11]=[C:6]2[CH2:7][CH2:8]1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=NC2=C(C1)NC=N2
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
Vigorously stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evacuate
|
Type
|
CUSTOM
|
Details
|
the reaction under hydrogen at ambient temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture through celite
|
Type
|
WASH
|
Details
|
wash the filter cake
|
Type
|
ADDITION
|
Details
|
with a 1:1 mixture of dichloromethane and methanol
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
DISSOLUTION
|
Details
|
dissolve the crude product mixture in 20 mL methanol
|
Type
|
WASH
|
Details
|
Elute with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC=2N(C1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |